2-((6-Methylpyridin-2-yl)thio)acetic acid
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Overview
Description
2-((6-Methylpyridin-2-yl)thio)acetic acid is an organic compound with the molecular formula C8H9NO2S. This compound features a pyridine ring substituted with a methyl group at the 6-position and a thioacetic acid moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-2-yl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of 6-methyl-2-pyridinethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired thioacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-((6-Methylpyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thio group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-((6-Methylpyridin-2-yl)thio)acetic acid has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: The compound’s derivatives have been studied for their biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyridin-2-yl)thio)acetic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or modulate receptor activity, leading to their observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: Lacks the thio group, which may affect its reactivity and biological activity.
6-Methylpyridine-2-thiol: Lacks the acetic acid moiety, which influences its solubility and chemical properties.
Uniqueness
2-((6-Methylpyridin-2-yl)thio)acetic acid is unique due to the presence of both the thio and acetic acid functional groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in various research fields .
Biological Activity
2-((6-Methylpyridin-2-yl)thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a thioether group linked to a pyridine derivative, which may contribute to its pharmacological properties. The molecular formula is C8H9NO2S, and it has been noted for its interactions with various biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator. It can bind to active sites of enzymes, thereby inhibiting their function, or modulate receptor activity by interacting with ligand-binding domains. The specific pathways affected depend on the biological context and application of the compound.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound display significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for effective derivatives can be as low as 15.6 μg/mL against certain pathogens .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrated that certain analogs significantly reduced cell viability in cancer cell lines, suggesting a cytotoxic effect. For example, specific derivatives exhibited over 44% reduction in cell survival at concentrations around 12.5 μM . The mechanism of action in cancer cells often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound derivatives have shown anti-inflammatory properties. They have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds demonstrating efficacy comparable to traditional anti-inflammatory drugs .
Study on Anticancer Activity
A notable study evaluated the effects of various thioether derivatives on breast cancer cell lines. The results indicated that certain compounds led to significant alterations in cell morphology and viability. The most potent derivatives were found to induce apoptosis effectively, with IC50 values indicating substantial cytotoxicity against MCF-7 cells .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial activity of synthesized thioether compounds derived from 6-methylpyridine. These compounds were tested against a panel of bacterial strains, revealing promising results with several exhibiting MIC values below 20 μg/mL against Candida albicans and similar pathogens .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | Escherichia coli | Significant inhibition | MIC = 15.6 μg/mL |
Anticancer | MCF-7 (breast cancer cells) | Induced apoptosis | IC50 < 12.5 μM |
Anti-inflammatory | Human fibroblasts | Inhibition of TNF-α | IC50 = 10 µg/mL |
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C8H9NO2S/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
UTJCFVQOBMXMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)SCC(=O)O |
Origin of Product |
United States |
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